![molecular formula C13H13NO3S B2969590 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid CAS No. 1181706-62-6](/img/structure/B2969590.png)
3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid
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Overview
Description
“3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . The compound has a molecular formula of C10H12O3 . It is also known by other names such as 3-(4-Methoxyphenyl)propanoic acid, p-Methoxyhydrocinnamic acid, Benzenepropanoic acid, 4-methoxy-, and 3-(p-Methoxyphenyl)propionic acid .
Molecular Structure Analysis
The molecular structure of “3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.2 g/mol . It has a predicted density of 1.144±0.06 g/cm3 . The melting point is 98-100 °C (lit.), and the boiling point is 194 °C / 15mmHg . The flash point is 125.8°C, and the vapor pressure is 0.00015mmHg at 25°C .Scientific Research Applications
Antimicrobial Applications
"3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid" and its derivatives have been researched for their antimicrobial properties. For instance, a study by Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of this compound and evaluated their in vitro antimicrobial activities against several strains of microbes, showing significant activity.
Solar Cell Applications
In the realm of renewable energy, particularly solar cell technology, derivatives of this compound have shown potential. A study by Lingamallu et al. (2022) discussed the engineering and synthesis of porphyrin sensitizers containing methoxy groups on the phenyl ring for Dye-Sensitized Solar Cells (DSSCs), enhancing their efficiency.
Polymer Modification
The compound and its variants have applications in modifying polymers for medical use. A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives of 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid, to create polymers with potential medical applications.
Anticancer and Antiviral Activities
Derivatives of this compound have been investigated for their potential anticancer and antiviral activities. For example, Havrylyuk et al. (2013) synthesized 2-Pyrazoline-Substituted 4-Thiazolidinones derivatives and evaluated their in vitro anticancer activity, demonstrating selective inhibition of leukemia cell lines.
Molecular Docking and Computational Studies
This compound is also used in computational chemistry for molecular docking and quantum chemical calculations. A study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a derivative, indicating its potential biological effects.
Corrosion Inhibition
In materials science, derivatives of this compound have been studied for their role in corrosion inhibition. For instance, Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones derivatives as inhibitors of mild steel corrosion in hydrochloric acid, using both experimental and computational approaches.
Sensitizers in Dye-Sensitized Solar Cells
Another study by Hagberg et al. (2008) discussed the engineering of organic sensitizers, including derivatives of this compound, for dye-sensitized solar cells, highlighting their efficiency in solar energy conversion.
Safety and Hazards
The safety data sheet for a similar compound, 3-(4-Methoxyphenyl)propionic acid, indicates that it is flammable and may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only non-sparking tools .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the particular targets of the compound .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound is an organic acid . It is soluble in ethanol, ether, and acetic acid, but insoluble in water . These properties could influence its bioavailability.
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound could also have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid could be influenced by various environmental factors. For instance, the compound’s solubility characteristics suggest that it might be more effective in non-aqueous environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s action.
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-4-2-9(3-5-10)11-8-18-12(14-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMJFSQZFSYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid |
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